4-(Benzylthio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone
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Overview
Description
4-(Benzylthio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone is a compound that has been widely studied for its potential applications in scientific research. This compound is a pyridazinone derivative that has shown promise as a tool for investigating the mechanisms of various biological processes. In
Mechanism Of Action
The mechanism of action of 4-(Benzylthio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone is not fully understood. However, it is believed that the compound works by binding to specific target molecules in cells and interfering with their activity. This can lead to a variety of biochemical and physiological effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-(Benzylthio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone are varied and depend on the specific biological pathway being investigated. Some of the most commonly observed effects include inhibition of enzyme activity, modulation of cellular signaling pathways, and alteration of gene expression.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-(Benzylthio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone in lab experiments is its specificity. This compound has been shown to bind to specific target molecules with high affinity, making it a useful tool for investigating the role of these molecules in various biological processes. However, one of the limitations of using this compound is its potential toxicity. Like many other compounds used in scientific research, 4-(Benzylthio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone can be toxic at high concentrations, making careful dosing and handling essential.
Future Directions
There are many potential future directions for research involving 4-(Benzylthio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone. Some of the most promising areas of research include investigating the compound's potential as a therapeutic agent for various diseases, exploring its role in modulating immune system function, and investigating its potential as a tool for studying the mechanisms of various biological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop new synthesis methods that are more efficient and cost-effective.
Synthesis Methods
The synthesis of 4-(Benzylthio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone is a multi-step process that involves the use of various reagents and catalysts. The most commonly used method for synthesizing this compound involves the reaction of 2-phenyl-3-(1-piperidinyl)-2H-pyridazin-3-one with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide and is followed by purification using column chromatography.
Scientific Research Applications
4-(Benzylthio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone has been used in a variety of scientific research applications. One of the most promising areas of research involves the investigation of the compound's potential as a tool for studying the mechanisms of various biological processes. For example, this compound has been shown to inhibit the activity of certain enzymes, making it a useful tool for investigating the role of these enzymes in various biological pathways.
properties
CAS RN |
5273-15-4 |
---|---|
Product Name |
4-(Benzylthio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone |
Molecular Formula |
C22H23N3OS |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
4-benzylsulfanyl-2-phenyl-5-piperidin-1-ylpyridazin-3-one |
InChI |
InChI=1S/C22H23N3OS/c26-22-21(27-17-18-10-4-1-5-11-18)20(24-14-8-3-9-15-24)16-23-25(22)19-12-6-2-7-13-19/h1-2,4-7,10-13,16H,3,8-9,14-15,17H2 |
InChI Key |
UPASKZHJWHRKFO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)SCC4=CC=CC=C4 |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)SCC4=CC=CC=C4 |
Other CAS RN |
5273-15-4 |
Origin of Product |
United States |
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